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Compound of Interest
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CAS No.: 3959-13-5

Cat. No.: B108677

Get Quote

This guide provides an in-depth exploration of the spectroscopic characterization of

methylphenylsilanediol (C₇H₁₀O₂Si), a key organosilicon compound. For researchers in

materials science and drug development, a thorough understanding of a molecule's structural

and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools in this analytical endeavor. This document serves as a technical guide, elucidating the

principles, experimental considerations, and data interpretation for the comprehensive analysis

of methylphenylsilanediol.

Introduction to Methylphenylsilanediol and its
Spectroscopic Importance
Methylphenylsilanediol, with the chemical formula C₇H₁₀O₂Si and a molecular weight of

154.24 g/mol , is a member of the silanediol family.[1] These compounds are characterized by

the presence of two hydroxyl groups attached to a silicon atom, which in this case is also

bonded to a methyl and a phenyl group. The interplay of these organic substituents with the
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polar silanediol functionality imparts unique chemical properties, making it a valuable building

block in polymer chemistry and a subject of interest in medicinal chemistry due to the biological

activity of some silanediols.

The precise characterization of methylphenylsilanediol is crucial for quality control, reaction

monitoring, and for understanding its reactivity and potential applications. Spectroscopic

methods provide a non-destructive means to elucidate its molecular structure, confirm its

identity, and probe its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

and organometallic compounds in solution. By probing the magnetic properties of atomic

nuclei, NMR provides detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule. For methylphenylsilanediol, ¹H, ¹³C, and ²⁹Si

NMR are particularly informative.

¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number, environment, and

connectivity of hydrogen atoms in a molecule.

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Si-CH₃ ~0.3 - 0.6 Singlet 3H

Si-Ph (C₆H₅) ~7.2 - 7.8 Multiplet 5H

Si-OH

Variable (~2 - 5,

concentration and

solvent dependent)

Broad Singlet 2H

Causality Behind Experimental Choices: The choice of a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid large solvent

signals that would obscure the analyte's peaks. The chemical shift of the hydroxyl protons is
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highly variable as it is sensitive to hydrogen bonding, which is influenced by concentration,

temperature, and the choice of solvent. The broadness of the -OH signal is due to chemical

exchange with residual water and intermolecular hydrogen bonding.

In a typical ¹H NMR spectrum of a related silanol, the methyl protons attached to the silicon

atom appear as a sharp singlet in the upfield region due to the electropositive nature of silicon.

The aromatic protons of the phenyl group will appear as a complex multiplet in the downfield

region. The hydroxyl protons often present as a broad, exchangeable singlet.

¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a

molecule.

Carbon Expected Chemical Shift (δ, ppm)

Si-CH₃ ~ -5 to 5

Si-C (ipso-carbon of phenyl) ~130 - 140

C-H (ortho, meta, para-carbons of phenyl) ~125 - 135

Expertise & Experience: In proton-decoupled ¹³C NMR spectra, each unique carbon atom

typically gives rise to a single peak. The ipso-carbon (the carbon of the phenyl ring directly

attached to the silicon) often has a distinct chemical shift compared to the other aromatic

carbons. The chemical shift of the methyl carbon is found at a very high field, characteristic

of methyl groups attached to silicon. Due to the low natural abundance of ¹³C and its

relatively low gyromagnetic ratio, longer acquisition times or more concentrated samples are

often required compared to ¹H NMR.

²⁹Si NMR Spectroscopy
Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon nucleus,

providing valuable information about the silicon's chemical environment and coordination.

Silicon Expected Chemical Shift (δ, ppm)

Si(CH₃)(Ph)(OH)₂ ~ -30 to -50
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Trustworthiness: The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents

attached to it. For silanediols, the ²⁹Si resonance is expected to be in a specific region, and

its precise value can be used to confirm the presence of the diol functionality and distinguish

it from other siloxane species.[2] The use of an appropriate reference standard, such as

tetramethylsilane (TMS), is crucial for accurate chemical shift determination. A common

challenge in ²⁹Si NMR is the potential for broad background signals from the glass NMR tube

and the probe itself, which can sometimes be mitigated by using specialized equipment or

data processing techniques.[2]

Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve approximately 5-10 mg of methylphenylsilanediol in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: The choice of spectrometer field strength (e.g., 400 or 500 MHz for ¹H) will

affect resolution and sensitivity. Higher field strengths are generally preferable.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters

to consider are the spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition

times are typically necessary.

²⁹Si NMR Acquisition: This requires a spectrometer equipped with a broadband probe. Due

to the low sensitivity and negative nuclear Overhauser effect (NOE) of ²⁹Si, inverse-gated

decoupling is often employed to obtain quantitative spectra.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

dot graph TD { A[Sample Preparation: Dissolve Methylphenylsilanediol in Deuterated

Solvent] --> B{NMR Spectrometer}; B --> C{¹H NMR Acquisition}; B --> D{¹³C NMR Acquisition};

B --> E{²⁹Si NMR Acquisition}; C --> F[¹H Spectrum]; D --> G[¹³C Spectrum]; E --> H[²⁹Si

Spectrum]; subgraph Data Analysis F --> I[Structural Information: Protons]; G --> J[Structural

Information: Carbon Framework]; H --> K[Structural Information: Silicon Environment]; end
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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Molecular
Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying

the presence of specific functional groups.

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

O-H (hydroxyl) 3200 - 3600 Strong, Broad Stretching

C-H (aromatic) 3000 - 3100 Medium Stretching

C-H (aliphatic) 2850 - 3000 Medium Stretching

C=C (aromatic) 1400 - 1600 Medium to Weak Stretching

Si-Ph ~1430, ~1120 Medium to Strong Stretching

Si-CH₃ ~1260, ~780 Strong
Bending

(rocking/wagging)

Si-O 800 - 1000 Strong Stretching

Authoritative Grounding: The most characteristic feature in the IR spectrum of

methylphenylsilanediol is the strong, broad absorption band in the 3200-3600 cm⁻¹ region,

which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of

this peak is due to intermolecular hydrogen bonding. The presence of sharp peaks in the

aromatic C-H stretching region (above 3000 cm⁻¹) and the aliphatic C-H stretching region

(below 3000 cm⁻¹) confirms the presence of both the phenyl and methyl groups. The strong

absorptions corresponding to the Si-Ph and Si-CH₃ vibrations are also key diagnostic peaks.
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Experimental Protocol for IR Analysis:
Sample Preparation: For a solid sample like methylphenylsilanediol, the sample can be

prepared as a KBr (potassium bromide) pellet or as a mull in an oil like Nujol. Alternatively, a

thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For a

solution, a suitable IR-transparent solvent (e.g., CCl₄) must be used.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or the pure solvent)

should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

dot graph TD { A[Sample Preparation: KBr Pellet or Nujol Mull] --> B{FTIR Spectrometer}; B -->

C[Acquire Background Spectrum]; B --> D[Acquire Sample Spectrum]; C & D --> E{Data

Processing: Background Subtraction}; E --> F[IR Spectrum]; F --> G[Functional Group

Identification]; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F

fill:#E8F0FE,stroke:#4285F4,stroke-width:2px }

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can

provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak

corresponding to the molecular weight of methylphenylsilanediol (m/z = 154).

Isotopic Pattern: The presence of silicon will result in a characteristic isotopic pattern for the

molecular ion and fragment ions. The major isotopes of silicon are ²⁸Si (92.23%), ²⁹Si

(4.68%), and ³⁰Si (3.09%). This will lead to M+1 and M+2 peaks with predictable relative

intensities.
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Key Fragmentation Patterns: Common fragmentation pathways for organosilanes include the

loss of substituents from the silicon atom. For methylphenylsilanediol, one would expect to

see fragment ions corresponding to the loss of a methyl group ([M-15]⁺), a hydroxyl group

([M-17]⁺), or a phenyl group ([M-77]⁺).

Experimental Protocol for Mass Spectrometry Analysis:
Sample Introduction and Ionization: The sample can be introduced into the mass

spectrometer via various methods, such as direct infusion or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI)

or electron ionization (EI) are common ionization techniques.

Mass Analysis: The ionized molecules and their fragments are separated based on their m/z

ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum

is generated, which is a plot of ion intensity versus m/z.

dot graph TD { A[Sample Introduction & Ionization] --> B{Mass Analyzer}; B --> C{Detector}; C -

-> D[Mass Spectrum]; subgraph Data Interpretation D --> E[Molecular Weight Determination];

D --> F[Isotopic Pattern Analysis]; D --> G[Fragmentation Analysis]; end style B

fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#E8F0FE,stroke:#4285F4,stroke-

width:2px }

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion
The comprehensive spectroscopic characterization of methylphenylsilanediol, employing a

combination of ¹H, ¹³C, and ²⁹Si NMR, IR spectroscopy, and mass spectrometry, provides a

detailed and unambiguous confirmation of its molecular structure. Each technique offers a

unique and complementary piece of the structural puzzle. For researchers working with this

and related organosilicon compounds, a thorough understanding of these analytical techniques

and the interpretation of the resulting data is essential for ensuring the quality of their materials

and for advancing their scientific investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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